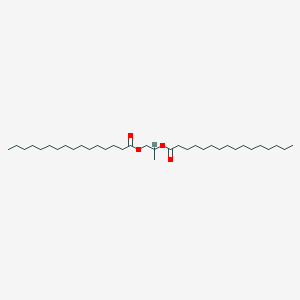

Propylene glycol dipalmitate

CAS No.: 33587-20-1

Cat. No.: VC3834735

Molecular Formula: C35H68O4

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33587-20-1 |

|---|---|

| Molecular Formula | C35H68O4 |

| Molecular Weight | 552.9 g/mol |

| IUPAC Name | 2-hexadecanoyloxypropyl hexadecanoate |

| Standard InChI | InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |

| Standard InChI Key | UWTZRBLIYNMYTC-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Propylene glycol dipalmitate (IUPAC name: propane-1,2-diyl dipalmitate) is a saturated diester with the molecular formula C~35~H~68~O~4~ and a molecular weight of 552.9 g/mol. The compound consists of a propylene glycol backbone esterified with two palmitic acid chains, resulting in a hydrophobic structure. Its ester linkages render it stable under neutral conditions but susceptible to hydrolysis in acidic or alkaline environments .

Comparative Analysis of Propylene Glycol Esters

Propylene glycol esters vary by fatty acid chain length and degree of esterification. For example:

-

Propylene glycol monocaprylate: C~11~H~22~O~3~, used as a penetration enhancer .

-

Propylene glycol dicaprylate/dicaprate: C~19~H~36~O~4~, a mixture of C8 and C10 esters employed in cosmetic formulations .

-

Propylene glycol 2-palmitate: C~19~H~38~O~3~, a monoester with limited solubility in polar solvents.

PDGP’s longer C16 chains confer higher melting points (~50–55°C) and lower water solubility compared to shorter-chain analogs .

Table 1: Physicochemical Properties of Select Propylene Glycol Esters

| Property | PGDP (C~35~H~68~O~4~) | Propylene Glycol 2-Palmitate (C~19~H~38~O~3~) | Propylene Glycol Dicaprylate/Dicaprate (C~19~H~36~O~4~) |

|---|---|---|---|

| Molecular Weight (g/mol) | 552.9 | 314.5 | 328.5 |

| Solubility | Insoluble in water | Soluble in organic solvents | Miscible with oils |

| Primary Applications | Emollients, coatings | Cosmetics, drug delivery | Skin-conditioning agents |

Synthesis and Industrial Production

Esterification Methods

PGDP is synthesized via acid-catalyzed esterification:

-

Reactants: Propylene glycol and palmitic acid in a 1:2 molar ratio.

-

Catalysts: Sulfuric acid or ion-exchange resins at 150–180°C .

-

Byproducts: Monoesters (e.g., propylene glycol palmitate) and oligomers .

Industrial batches typically achieve 85–90% diester yield, with purification steps removing residual acids and monoesters . A 2018 survey noted annual global production of propylene glycol esters exceeds 2 million metric tons, though PGDP-specific data remain unpublished .

Applications in Consumer and Industrial Products

Cosmetic Formulations

PGDP functions as a non-occlusive emollient and viscosity modifier in:

-

Moisturizers: Forms a lipid barrier without greasy residues .

-

Makeup: Stabilizes pigment dispersion in foundations and lipsticks .

In vitro studies on analogous esters demonstrate enhanced skin penetration for active ingredients. For example, propylene glycol dicaprylate increased caffeine permeability by 2.11-fold in pig skin models . While PGDP-specific data are lacking, its structural similarity suggests comparable performance .

Research Gaps and Future Directions

-

Pharmacokinetics: Absence of data on PGDP’s absorption, distribution, and excretion.

-

Ecotoxicity: Impact on aquatic ecosystems remains unstudied.

-

Synergistic effects: Interactions with common excipients like polysorbates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume